molecular formula C23H29NO4 B8356082 (9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate

(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate

Cat. No. B8356082
M. Wt: 383.5 g/mol
InChI Key: MDRBIPAFAPBYEO-UHFFFAOYSA-N
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Patent
US08524675B2

Procedure details

To a stirring solution of N-Fmoc-4-amino-butyraldehyde diethyl acetal (0.050 mmol) in 1,4-dioxane (100 mL) was added aq. HCl (100 ml, 1:1 v/v, H2O: conc. HCl) and the reaction progress was monitored by MS. Upon completion, the organic solvent was removed by rotary evaporation, and the aqueous layer was extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with 5% NaHCO3 (2×75 mL), brine (75 mL), dried over Na2SO4, filtered and concentrated to dryness to yield the desired N-Fmoc-4-amino-butyraldehyde (15.35 g, 0.049 mol, 90.0% yield), which was carried through to the next step without further purification: MS m/e [M+Na]+ calcd 332.1, found 332.0.
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][CH2:6][CH2:7][NH:8][C:9]([O:11][CH2:12][CH:13]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]2[C:14]1=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:10])C.Cl>O1CCOCC1>[C:9]([NH:8][CH2:7][CH2:6][CH2:5][CH:4]=[O:3])([O:11][CH2:12][CH:13]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]2[C:14]1=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:10]

Inputs

Step One
Name
Quantity
0.05 mmol
Type
reactant
Smiles
C(C)OC(CCCNC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion, the organic solvent was removed by rotary evaporation
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 5% NaHCO3 (2×75 mL), brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCCCC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.049 mol
AMOUNT: MASS 15.35 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 98000%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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